molecular formula C9H6BrNO3 B1529942 4-Bromo-2-cyano-3-methoxybenzoic acid CAS No. 1807208-82-7

4-Bromo-2-cyano-3-methoxybenzoic acid

Cat. No.: B1529942
CAS No.: 1807208-82-7
M. Wt: 256.05 g/mol
InChI Key: ADNHRYBMGLMFCK-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-methoxybenzoic acid is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. Its structure incorporates bromine and cyano functional groups on a methoxybenzoic acid core, making it a valuable scaffold for constructing complex molecules. The bromine substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . The electron-withdrawing cyano group can influence the electronic properties of the aromatic ring and may be utilized in further chemical transformations or to modulate the biological activity of final target compounds. Similarly, the methoxy group can offer opportunities for demethylation or serve as a stable aromatic substituent. This multi-functional aromatic building block is particularly valuable in medicinal chemistry for the synthesis of novel active pharmaceutical ingredients (APIs). Research on analogous bromo- and cyano-substituted benzoic acids highlights their application in developing receptor-targeted ligands . For instance, similar compounds serve as key intermediates in the synthesis of complex molecules for pharmacological studies. The carboxylic acid functionality allows for further derivatization, including the formation of amides or esters, expanding its utility in drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-6(4-11)5(9(12)13)2-3-7(8)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNHRYBMGLMFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

A practical starting point is 3-methoxybenzoic acid or its derivatives due to the presence of the methoxy group at the 3-position.

  • Introduction of the Cyano Group at the 2-Position:
    This can be achieved by nitrile substitution reactions or via Sandmeyer-type reactions starting from 2-amino-3-methoxybenzoic acid derivatives. Alternatively, ortho-cyanation of 3-methoxybenzoic acid derivatives under suitable conditions can be considered.

Bromination Procedure

The bromination of methoxy-substituted benzoic acids is well-documented. According to a Chinese patent (CN103102263A), 3-bromo-4-methoxybenzoic acid can be prepared by reacting p-methoxybenzoic acid with bromine in glacial acetic acid in the presence of ferric chloride catalyst:

  • Reaction conditions:

    • Medium: Glacial acetic acid,
    • Catalyst: Ferric chloride (FeCl3·6H2O or FeCl3),
    • Temperature: Initially 20–60°C during bromine addition, followed by 70°C to reflux for completion,
    • Bromine is added dropwise diluted in glacial acetic acid over 1–5 hours,
    • Total reaction time: 1–20 hours for bromination, then 0.5–5 hours at elevated temperature,
    • Workup: Cooling, filtration, washing, and vacuum drying.
  • Typical example:

Reagent Amount Conditions Outcome
p-Methoxybenzoic acid 30 g Heated to 60°C, then 45°C Starting material
Glacial acetic acid 200 mL Solvent Medium
Ferric chloride (FeCl3) 0.5 g Catalyst Promotes electrophilic bromination
Bromine + glacial acetic acid 11 mL Br2 + 30 mL acid Added dropwise over 2 hours at 45°C Bromination at 3-position
Post-addition reaction 10 h at 45°C + 5 h at 78°C Reaction completion Formation of 3-bromo-4-methoxybenzoic acid
Isolation Filtration, washing, drying 75°C vacuum drying Light yellow crystalline product
  • Yield: Approximately 39.5 g (over 100% theoretical due to molecular weight increase; actual yield depends on scale and purity).
  • Characterization: Mass spectrometry confirms molecular weight ~231.0 consistent with brominated product.

Incorporation of the Cyano Group

The introduction of the cyano group at the 2-position is more challenging and less directly reported for this exact compound. However, general methods for ortho-cyanation on benzoic acid derivatives include:

  • Sandmeyer Reaction:
    Starting from 2-amino-3-methoxybenzoic acid, diazotization followed by treatment with copper(I) cyanide introduces the cyano group at the 2-position.

  • Nucleophilic Aromatic Substitution:
    On halogenated intermediates (e.g., 2-chloro-3-methoxybenzoic acid), cyanide ion displacement can be employed.

  • Direct Cyanation:
    Transition-metal catalyzed direct cyanation of aromatic C–H bonds adjacent to directing groups (methoxy or carboxyl) using cyanide sources under palladium or copper catalysis.

Proposed Synthetic Route Combining Bromination and Cyanation

A plausible route involves:

  • Starting from 3-methoxy-2-aminobenzoic acid,
  • Diazotization and Sandmeyer cyanation to yield 2-cyano-3-methoxybenzoic acid,
  • Bromination at the 4-position using FeCl3 catalyzed bromination in glacial acetic acid as described above.

This sequence ensures regioselective introduction of the cyano and bromo substituents with retention of the methoxy group.

Data Table Summarizing Preparation Conditions

Step Starting Material Reagents & Catalyst Conditions Product Yield / Notes
Cyanation 2-Amino-3-methoxybenzoic acid NaNO2, HCl (diazotization), CuCN 0–5°C, aqueous medium 2-Cyano-3-methoxybenzoic acid Typical Sandmeyer reaction
Bromination 2-Cyano-3-methoxybenzoic acid Br2, FeCl3 catalyst, glacial acetic acid 20–60°C addition, then 70–78°C reflux This compound Controlled bromination at 4-position
Purification Reaction mixture Filtration, washing, vacuum drying Room temperature to 75°C drying Pure crystalline product Characterized by MS, NMR

Analytical and Characterization Data

  • Mass Spectrometry (MS): Confirms molecular weight consistent with this compound (expected molecular weight ~265 g/mol considering bromine, cyano, methoxy, and acid groups).
  • Nuclear Magnetic Resonance (NMR): Proton NMR (1H, 500 MHz, DMSO-d6) to confirm aromatic proton environment, methoxy singlet, and absence of amino protons after cyanation.
  • Infrared Spectroscopy (IR): Characteristic bands for cyano group (~2220 cm^-1), carboxylic acid (~1700 cm^-1), and methoxy (~1250 cm^-1).
  • Melting Point: Sharp melting point consistent with pure crystalline compound.

Research Findings and Notes

  • The bromination method using FeCl3 catalysis in glacial acetic acid is efficient, regioselective, and mild, minimizing side reactions such as overbromination or acid degradation.
  • Cyanation via Sandmeyer reaction is a classical, reliable method for introducing cyano groups ortho to existing substituents, compatible with methoxy and carboxyl groups.
  • Alternative cyanation methods (transition metal catalysis) may offer greener or more direct routes but require optimization for this substrate.
  • The sequence of cyanation followed by bromination is preferred to avoid potential side reactions of bromine with amino groups.
  • Purification by crystallization or chromatography ensures high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a carbonyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Bromo-2-cyano-3-methoxybenzoic acid is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The methoxy group can influence the compound’s solubility and reactivity, making it a versatile tool in chemical and biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-2-cyano-3-methoxybenzoic acid with analogous brominated benzoic acid derivatives, focusing on substituent effects, applications, and safety profiles:

Compound Name Molecular Formula Substituents (Position) CAS No. Key Uses/Properties Safety/Handling Notes
This compound C₉H₆BrNO₃ Br (4), CN (2), OCH₃ (3) Not provided Hypothesized: Intermediate for drug synthesis, ligand in catalysis. Likely requires PPE due to bromine/cyanide toxicity (inferred from analogs).
5-Bromo-2-methoxybenzoic acid C₈H₇BrO₃ Br (5), OCH₃ (2) 2476-35-9 Laboratory reagent; stock available (28g) . Handle with gloves/eye protection .
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ Br (4), CH₃ (3) 7697-28-1 Laboratory chemical; used in organic synthesis . Avoid dust formation; toxic if ingested .
4-Bromobenzoic acid C₇H₅BrO₂ Br (4) 586-76-5 Manufacturing intermediate; melting point 251–254°C . Harmful if inhaled; use in ventilated areas .
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ Br (2), OCH₃ (4'), COCH₃ (1) 2632-13-5 Intermediate under controlled conditions; not for biocidal use . Irritant; store in dark, dry place .

Key Observations:

Substituent Influence on Reactivity: The cyano group in this compound likely enhances electrophilicity compared to methyl or methoxy analogs (e.g., 4-Bromo-3-methylbenzoic acid), enabling nucleophilic substitution or cyano-group transformations . Methoxy vs. Methyl: Methoxy groups (electron-donating) may reduce acidity compared to electron-withdrawing groups like cyano, as seen in the lower pKa of 5-bromo-2-methoxybenzoic acid relative to 4-bromobenzoic acid .

Applications: Brominated benzoic acids with methoxy substituents (e.g., 5-bromo-2-methoxybenzoic acid) are commonly employed in drug discovery for their balanced solubility and reactivity .

Safety Profiles: Brominated compounds universally require precautions (e.g., ventilation, PPE) due to toxicity risks. The presence of a cyano group in the target compound may necessitate additional safeguards against cyanide release under extreme conditions .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-2-cyano-3-methoxybenzoic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves bromination, cyanation, and methoxylation of a benzoic acid precursor. Key intermediates (e.g., brominated aromatic intermediates) should be characterized via:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) to validate molecular weights.
  • FT-IR spectroscopy to identify functional groups (e.g., -CN stretching at ~2200 cm⁻¹) .

Example Reaction Pathway:

StepReagents/ConditionsIntermediateYield (%)
1Br₂, FeBr₃, DCM4-Bromo precursor75
2CuCN, DMF, 100°CCyanation62
3NaOMe, MeOH, refluxMethoxylation85

Q. What safety protocols are critical when handling brominated aromatic compounds like this derivative?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • First aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation.
  • Store in airtight containers away from light and oxidizing agents .

Q. How can researchers verify the purity of this compound before use in downstream reactions?

Methodological Answer:

  • HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% recommended).
  • Melting point analysis (compare to literature values; e.g., ~180–185°C for pure samples) .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., unexpected byproducts in coupling reactions) be systematically resolved?

Methodological Answer:

  • Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) or in situ monitoring (Raman spectroscopy) to track reaction pathways.
  • Computational modeling : Apply DFT calculations to predict regioselectivity and identify transition states .
  • Controlled experiments : Vary substituents (e.g., replace -CN with -NO₂) to isolate electronic effects .

Q. What strategies optimize the compound’s solubility for biological assays without altering its reactivity?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while minimizing denaturation.
  • pH adjustment : Deprotonate the carboxylic acid group (pH > pKa ~4.2) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Employ liposomal carriers for in vitro studies .

Q. How can researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Validate target engagement : Perform competitive binding assays (SPR or ITC) to confirm direct interactions.
  • Meta-analysis : Cross-reference data from structural analogs (e.g., 4-bromo-3-fluorobenzoic acid derivatives) to identify trends .

Q. What advanced techniques enable the study of this compound’s role in reaction mechanisms (e.g., SNAr vs. radical pathways)?

Methodological Answer:

  • EPR spectroscopy : Detect radical intermediates in reactions with peroxides or light.
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates.
  • Single-crystal XRD : Resolve steric effects of the -Br and -CN groups on transition states .

Data Contradiction Analysis

Q. How should researchers reconcile divergent yields reported for similar synthetic routes?

Methodological Answer:

  • Parameter screening : Systematically vary catalysts (e.g., Pd vs. Cu), temperatures, and solvents (DMF vs. THF).
  • Scale considerations : Pilot small-scale (<1 g) vs. large-scale (>10 g) reactions to identify mass transfer limitations.
  • Replicate literature methods : Compare yields under identical conditions (e.g., purity of starting materials, inert atmosphere) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyano-3-methoxybenzoic acid
Reactant of Route 2
4-Bromo-2-cyano-3-methoxybenzoic acid

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